2-(2,6-Dimethylphenoxy)aniline chemical properties
2-(2,6-Dimethylphenoxy)aniline chemical properties
An In-depth Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: Properties, Synthesis, and Applications
Introduction
2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine, a class of organic compounds characterized by two aryl groups linked by an oxygen atom, with one ring bearing an amine functionality. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The compound serves as a valuable molecular scaffold and synthetic intermediate, combining the structural rigidity of the diaryl ether linkage with the versatile reactivity of the primary aromatic amine. The steric hindrance provided by the ortho-dimethyl groups on one of the phenyl rings can impart unique conformational properties and metabolic stability to derivative compounds, making it a strategic building block in drug design.[1][2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2,6-Dimethylphenoxy)aniline, designed for researchers and drug development professionals.
Chemical Identity and Physical Properties
Correctly identifying a compound is the foundational step for any laboratory work. The key identifiers and computed physical properties for 2-(2,6-Dimethylphenoxy)aniline are summarized below. It is important to note that experimental physical constants such as melting and boiling points are not widely reported in public literature, a common scenario for non-commodity research chemicals.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,6-Dimethylphenoxy)aniline | - |
| Synonyms | 2-(2',6'-DIMETHYLPHENOXY)-PHENYLAMINE | [3] |
| CAS Number | 38629-93-5 | [3] |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.28 g/mol | [3] |
| Appearance | Not specified (typically an off-white to reddish solid or oil, characteristic of anilines) | - |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| LogP (Computed) | 3.67794 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 |[3] |
Spectroscopic Profile: A Predictive Analysis
For a researcher, verifying the structure of a synthesized or purchased compound is paramount. While a public repository spectrum for 2-(2,6-Dimethylphenoxy)aniline is not available, its spectroscopic features can be reliably predicted based on the analysis of its constituent parts: the 2,6-dimethylphenoxy group and the 2-aminophenoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules. The expected chemical shifts are influenced by the electron-donating nature of the amine and ether groups and the specific substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Justification & Notes |
|---|---|---|---|
| -CH₃ (x2) | ~2.1-2.2 | ~16-17 | The two methyl groups are equivalent. Their signal will be a sharp singlet, integrating to 6H. The chemical shift is typical for methyl groups on an aromatic ring.[4] |
| -NH₂ | ~3.5-4.5 | - | A broad singlet, integrating to 2H. The chemical shift is highly dependent on concentration and solvent. |
| Aromatic H (Dimethylphenyl ring) | 6.9-7.1 (m, 3H) | ~125-131 | The three protons on the dimethylphenyl ring will appear as a multiplet. The central C-H (para to oxygen) will be a triplet, and the two equivalent C-H (meta to oxygen) will be a doublet.[4] |
| Aromatic H (Aniline ring) | 6.7-7.2 (m, 4H) | ~115-125, ~140-145 (C-N, C-O) | Protons on the aniline ring are shifted upfield due to the electron-donating NH₂ group and will exhibit complex splitting patterns (multiplets). |
| Aromatic C (Quaternary) | - | ~130 (C-CH₃), ~140-155 (C-O) | Includes the two carbons attached to the methyl groups and the four carbons involved in the ether linkage and C-N bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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N-H Stretching: Expect two distinct, medium-intensity sharp bands in the region of 3350-3450 cm⁻¹ , characteristic of a primary aromatic amine (-NH₂).
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹ .
-
C=C Stretching (Aromatic): Multiple sharp peaks of variable intensity will be present between 1450-1600 cm⁻¹ .
-
C-O-C Stretching (Aryl Ether): A strong, characteristic band for the asymmetric C-O-C stretch will be observed around 1200-1250 cm⁻¹ .
-
C-N Stretching: A medium-intensity band will be found in the 1250-1335 cm⁻¹ region.
Synthesis and Purification
The most logical and field-proven method for constructing the diaryl ether linkage in 2-(2,6-Dimethylphenoxy)aniline is the Ullmann Condensation .[5] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[6] While a specific protocol for this exact molecule is not readily found in peer-reviewed literature, the following procedure, adapted from a validated synthesis of a structurally similar compound, serves as an authoritative and reliable methodology.[7]
Representative Ullmann Condensation Protocol
Reaction: 2-Iodoaniline + 2,6-Dimethylphenol → 2-(2,6-Dimethylphenoxy)aniline
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dimethylphenol (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
Causality: K₂CO₃ is the base required to deprotonate the phenol, forming the nucleophilic phenoxide. CuI is the catalyst precursor. Using an excess of the phenol component can help drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Causality: This is critical to prevent oxidation of the copper catalyst and other reagents, which can lead to side reactions and lower yields.
-
-
Solvent and Reactant Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) via syringe. Stir the mixture for 10-15 minutes, then add 2-iodoaniline (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Validation: The reaction is complete upon the disappearance of the limiting reactant (2-iodoaniline).
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Causality: Celite filtration provides a simple and effective method for removing fine inorganic precipitates that could otherwise complicate the subsequent extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Causality: The water washes remove the DMF/DMSO solvent and any remaining inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield 2-(2,6-Dimethylphenoxy)aniline. The final product's identity and purity should be confirmed by NMR and MS analysis.
-
Caption: Ullmann Synthesis Workflow.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(2,6-Dimethylphenoxy)aniline stems from the reactivity of its primary aromatic amine group. The diaryl ether bond is generally stable under many reaction conditions.
-
N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. This is a common step in drug synthesis to introduce new functional groups or modulate solubility.
-
N-Alkylation/Reductive Amination: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. A more controlled method is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or H₂/Pd-C) to yield a secondary amine.[8]
-
Diazotization: Reaction with nitrous acid (HONO, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. This highly versatile intermediate can then undergo various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aniline ring.
-
Electrophilic Aromatic Substitution: The -NH₂ and -OAr groups are both ortho-, para-directing and activating. However, the positions ortho and para to the strongly activating amine group are the most likely sites for electrophilic attack (e.g., halogenation, nitration). The steric bulk of the dimethylphenoxy group may influence the regioselectivity.
Caption: Key Reactivity Sites.
Applications in Research and Drug Development
Aniline and diaryl ether cores are privileged structures in medicinal chemistry.[2][9] While specific, commercialized applications of 2-(2,6-Dimethylphenoxy)aniline are not documented, its value lies in its role as a sophisticated building block.
-
Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted aniline core that forms a key hydrogen bond in the kinase hinge region. The diaryl ether portion can be used to access deep hydrophobic pockets within the enzyme active site.[10]
-
Intermediate for Agrochemicals: Substituted anilines are foundational to numerous herbicides and fungicides. The unique substitution pattern of this molecule could be exploited to develop new active ingredients with novel modes of action or improved metabolic profiles.
-
Precursor for Biologically Active Molecules: Research has shown that o-arylether anilines can be coupled to other scaffolds, such as naphthoquinones, to generate compounds with potential antibiotic properties.[9] The steric bulk from the 2,6-dimethyl groups can enhance metabolic stability by shielding the ether linkage from enzymatic cleavage, a common strategy in drug design to improve pharmacokinetic properties.
Safety and Handling
As a substituted aniline, 2-(2,6-Dimethylphenoxy)aniline must be handled with care, assuming it possesses toxicity similar to other compounds in its class. The following information is based on GHS data provided by chemical suppliers.[3]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. Recommended storage temperature is 2-8 °C.[3]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow entry into drains.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. [Link]
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum [chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
